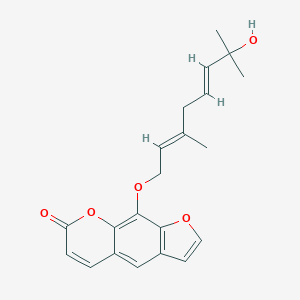

8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen

Description

Properties

IUPAC Name |

9-[(2E,5E)-7-hydroxy-3,7-dimethylocta-2,5-dienoxy]furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-14(5-4-10-21(2,3)23)8-11-25-20-18-16(9-12-24-18)13-15-6-7-17(22)26-19(15)20/h4,6-10,12-13,23H,5,11H2,1-3H3/b10-4+,14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQCKFCFAJIRRT-OVXNXNIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)CC=CC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)/C/C=C/C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Bioactive Treasures: A Technical Guide to the Isolation and Characterization of Furanocoumarins from Australian Rutaceae

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for isolating and characterizing furanocoumarins from native Australian flora of the Rutaceae family. This document details experimental protocols, presents quantitative data for key isolated compounds, and visualizes experimental workflows and relevant biological signaling pathways.

Introduction to Furanocoumarins and Australian Rutaceae

Furanocoumarins are a class of naturally occurring organic compounds characterized by a furan (B31954) ring fused with a coumarin (B35378) skeleton. They are widely distributed in the plant kingdom and are particularly abundant in the Rutaceae family. Australian Rutaceae, encompassing genera such as Flindersia, Geijera, and Correa, represent a rich and largely untapped source of novel furanocoumarins with significant potential for drug discovery and development. These compounds have garnered considerable interest due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This guide focuses on the scientific approaches to unlock the potential of these bioactive molecules from Australian native plants.

Experimental Protocols: From Plant Material to Pure Compound

The isolation of furanocoumarins from plant sources involves a multi-step process, beginning with extraction and culminating in the purification of individual compounds. The choice of methodology is critical to ensure high yield and purity of the target molecules.

General Extraction and Isolation Workflow

The following diagram illustrates a typical workflow for the isolation of furanocoumarins from plant material.

Caption: General workflow for furanocoumarin isolation.

Detailed Experimental Protocols

-

Plant Material Preparation: The stem (2.0 kg) and wood bark (2.3 kg) of Flindersia brayleyana were dried and powdered.

-

Extraction: The powdered material was extracted with methanol (B129727).

-

Partitioning: The methanolic extracts were partitioned successively with dichloromethane (B109758) (CH2Cl2), butanol (BuOH), ethyl acetate (B1210297) (EtOAc), and water (H2O).

-

Fractionation of Dichloromethane Partition (Stem): The CH2Cl2 partition from the stem (47.3 g) was subjected to silica (B1680970) gel column chromatography using a gradient of CH2Cl2:MeOH to yield seven fractions (FCD1-FCD7).

-

Isolation from Fractions:

-

Fraction FCD1 (1.4 g) was further chromatographed with a CH2Cl2:MeOH gradient to give seven sub-fractions. Sub-fraction FCD1.4 (102.4 mg) was subjected to preparative thin-layer chromatography (PTLC) with 100% CH2Cl2 to yield seselin (2.3 mg).

-

Sub-fraction FCD1.4.5 (66.5 mg) was chromatographed on a silica gel column with a hexane:acetone gradient to afford braylin (B15695) (30.5 mg) and cedrelopsin (6.4 mg).

-

Fraction FCD5 (8.9 g) was chromatographed with a hexane:acetone gradient to yield nine sub-fractions. Further purification of these sub-fractions yielded cis-6-methoxykellactone (34.6 mg) and 6-methoxylomatin (35.2 mg).

-

-

Fractionation of Dichloromethane Partition (Wood Bark): The CH2Cl2 partition from the wood bark (18.5 g) was fractionated by silica gel column chromatography with a CH2Cl2:MeOH gradient to yield 13 fractions (FCMD1-FCMD13).

-

Isolation from Fractions: Fraction FCMD6 (1.1 g) was subjected to multiple chromatographic steps using a hexane:acetone gradient to yield brayleyanin (49.1 mg).

-

Plant Material Preparation: Dried and ground leaves of Correa species were used.

-

Extraction: A household espresso machine was used for pressurized hot water extraction (PHWE). The extraction was performed with 35% v/v ethanol (B145695) in water.

-

Isolation: The resulting aqueous ethanol extract was partitioned with an appropriate organic solvent (e.g., ethyl acetate). The organic phase was then concentrated and subjected to silica gel column chromatography and/or preparative HPLC for the isolation of individual furanocoumarins.

-

Plant Material Preparation: Pulverised leaves (250 g) of Geijera parviflora were used.

-

Extraction: Sequential solvent extraction was performed with dichloromethane (DCM) and methanol (MeOH).

-

Fractionation: The DCM crude extract was fractionated on a silica column, yielding 34 fractions.

-

Purification: Based on analytical HPLC and low-resolution LC-MS analysis, selected fractions were subjected to semi-preparative HPLC to purify individual compounds, including auraptene , 6′-dehydromarmin , and geiparvarin .

Quantitative Data of Isolated Furanocoumarins

The following tables summarize the quantitative data for furanocoumarins and related coumarins isolated from various Australian Rutaceae species.

Furanocoumarins and Coumarins from Flindersia brayleyana[1]

| Compound | Plant Part | Yield (mg) |

| Seselin | Stem | 2.3 |

| Braylin | Stem | 30.5 |

| Cedrelopsin | Stem | 6.4 |

| cis-6-methoxykellactone | Stem | 34.6 |

| 6-methoxylomatin | Stem | 35.2 |

| Brayleyanin | Wood Bark | 49.1 |

Furanocoumarins from Correa species (via PHWE)[2]

| Compound | Yield (% w/w) |

| Seselin | 1.0 |

| (+)-Epoxysuberosin | 1.2 |

| Alosin | 0.7 |

| (-)-Meranzin | 0.4 |

Characterization Data

Structural elucidation of the isolated furanocoumarins was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data for Selected Furanocoumarins

Braylin (from Flindersia brayleyana) [1]

-

Molecular Formula: C₁₅H₁₄O₄

-

Structure: 6-methoxy-7,8-(2',2'-dimethylpyrano-5?,6?)coumarin

Note: Detailed NMR and MS data for braylin and other compounds are often found in the supplementary information of the cited research articles. Accessing the full-text publications is recommended for a comprehensive analysis.

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways of furanocoumarins from Australian Rutaceae are limited, research on furanocoumarins from other Rutaceae species and related plant families has shed light on their mechanisms of action, particularly in the context of anti-inflammatory and anticancer activities.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

Furanocoumarins have been shown to exert anti-inflammatory effects by modulating key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In inflammatory conditions, NF-κB is activated, leading to the expression of pro-inflammatory genes.

The following diagram illustrates a simplified representation of the NF-κB signaling pathway and a hypothetical point of inhibition by furanocoumarins.

Caption: Simplified NF-κB pathway and potential furanocoumarin inhibition.

Studies on citrus peels have suggested that compounds like naringin (B1676962) and neohesperidin (B1678168) can inhibit the NF-κB pathway, providing a rationale for the anti-inflammatory properties of these plant materials[2][3][4]. It is plausible that furanocoumarins from Australian Rutaceae exert similar effects.

Conclusion and Future Directions

The Australian Rutaceae family is a promising source of structurally diverse furanocoumarins with significant therapeutic potential. This guide has outlined the key methodologies for their isolation and characterization, providing a foundation for further research and development. While progress has been made in identifying novel compounds, a significant opportunity exists to expand the scope of these investigations.

Future research should focus on:

-

Comprehensive Phytochemical Profiling: Systematic screening of a wider range of Australian Rutaceae species to identify new furanocoumarins.

-

Detailed Bioactivity Studies: Elucidating the specific mechanisms of action and signaling pathways modulated by these compounds.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: To understand the relationship between the chemical structure of these furanocoumarins and their biological activity, guiding the synthesis of more potent analogues.

By leveraging the methodologies and knowledge presented in this guide, researchers and drug development professionals can accelerate the discovery and development of new therapeutic agents from Australia's unique botanical heritage.

References

- 1. connectsci.au [connectsci.au]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant and anti-inflammatory activity through inhibition of NF-κB and sEH of some citrus peel and phytoconstituent characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant and anti-inflammatory activity through inhibition of NF-κB and sEH of some citrus peel and phytoconstituent characteristics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Quantum Yield of Singlet Oxygen Generation by Psoralen Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the methodologies used to determine the singlet oxygen quantum yield of psoralen (B192213) derivatives. Despite a thorough search of available scientific literature, no specific data for the singlet oxygen quantum yield of 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen was found. The quantitative data and experimental protocols presented herein are based on the parent compound, psoralen, and other relevant derivatives, and serve as a guide for the experimental determination of this value for the compound of interest.

Introduction to Psoralens and Singlet Oxygen Generation

Psoralens are a class of naturally occurring furocoumarins that have been extensively studied for their photochemical and photobiological activities.[1] When activated by ultraviolet A (UVA) radiation, psoralens can participate in two types of photoreactions: DNA photoaddition and the generation of reactive oxygen species (ROS), including singlet oxygen (¹O₂).[2][3] The efficiency of singlet oxygen generation is a critical parameter for assessing the potential of a psoralen derivative in applications such as photodynamic therapy (PDT), where ¹O₂ is a key cytotoxic agent.[2] The quantum yield of singlet oxygen generation (ΦΔ) quantifies this efficiency, representing the fraction of absorbed photons that result in the formation of singlet oxygen.

Quantitative Data for Singlet Oxygen Quantum Yield of Psoralen and its Derivatives

The following table summarizes the available data for the singlet oxygen quantum yield of psoralen and some of its derivatives in various solvents. This data is crucial for comparative studies and for understanding the structure-activity relationships that govern the photophysical properties of these compounds.

| Compound | Solvent | Quantum Yield (ΦΔ) | Reference |

| Psoralen | CCl₄ | 0.0055 | [4][5] |

| Angelicin | CCl₄ | 0.0026 | [4][5] |

| 8-Methoxypsoralen (8-MOP) | CCl₄ | 0.002 | [4][5] |

| Psoralen | Aqueous | 0.18 | [4] |

| 5-Methoxypsoralen | Aqueous | 0.013 | [4] |

| 8-Methoxypsoralen (8-MOP) | Aqueous | 0.035 | [4] |

| Sulfur and Selenium Analogs of Psoralen | CCl₄ | Generally higher than psoralen | [6] |

Experimental Protocols for Determining Singlet Oxygen Quantum Yield

The determination of the singlet oxygen quantum yield is essential for characterizing photosensitizers.[7] Two primary methods are employed for this purpose: direct measurement via time-resolved phosphorescence detection and indirect measurement using chemical trapping agents.[7][8]

Direct Method: Time-Resolved Near-Infrared Phosphorescence Detection

This is the most reliable and direct method for quantifying singlet oxygen.[9] It involves the detection of the weak near-infrared phosphorescence emitted by singlet oxygen as it decays back to its ground state, with a characteristic emission peak around 1270 nm.[9][10]

Experimental Protocol:

-

Sample Preparation:

-

Prepare a solution of the psoralen derivative in the solvent of interest.

-

Prepare a solution of a standard photosensitizer with a known ΦΔ in the same solvent.

-

Adjust the concentrations of both solutions to have the same absorbance at the excitation wavelength.

-

-

Instrumentation:

-

A pulsed laser is used as the excitation source.

-

A high-sensitivity near-infrared detector, such as a germanium photodiode or a superconducting single-photon detector, is required.[9]

-

Time-correlated single-photon counting (TCSPC) electronics are used to measure the phosphorescence decay kinetics.[9]

-

-

Measurement:

-

Excite the sample with a laser pulse.

-

Record the time-resolved phosphorescence decay of singlet oxygen at 1270 nm.[10]

-

Repeat the measurement for the standard photosensitizer under identical conditions.

-

-

Data Analysis:

-

The initial intensity of the phosphorescence signal is proportional to the amount of singlet oxygen generated.

-

The quantum yield of the sample (ΦΔ_sample) can be calculated using the following equation:

ΦΔ_sample = ΦΔ_standard * (I_sample / I_standard)

where I_sample and I_standard are the initial phosphorescence intensities of the sample and the standard, respectively.

-

Indirect Method: Chemical Trapping

This method relies on a chemical acceptor that specifically reacts with singlet oxygen, leading to a change in its absorption or fluorescence properties.[7][11] 9,10-Diphenylanthracene (DPA) and 1,3-diphenylisobenzofuran (B146845) (DPBF) are commonly used trapping agents.[11][12]

Experimental Protocol:

-

Sample Preparation:

-

Prepare a solution containing the psoralen derivative and the chemical trapping agent (e.g., DPA) in the chosen solvent.

-

Prepare a similar solution with a standard photosensitizer.

-

Ensure both solutions are saturated with oxygen.[12]

-

-

Irradiation:

-

Irradiate the solutions with a monochromatic light source at a wavelength where the photosensitizer absorbs but the trapping agent does not.

-

Monitor the change in absorbance or fluorescence of the trapping agent at regular time intervals.[12]

-

-

Data Analysis:

-

The rate of consumption of the trapping agent is proportional to the rate of singlet oxygen generation.

-

The quantum yield of the sample (ΦΔ_sample) is calculated using the following equation:

ΦΔ_sample = ΦΔ_standard * (k_sample / k_standard) * (F_standard / F_sample)

where k is the rate of change of the trapping agent's signal, and F is the absorption correction factor.

-

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for determining singlet oxygen quantum yield and the general signaling pathway of psoralen-induced phototoxicity.

Caption: Experimental workflows for determining singlet oxygen quantum yield.

Caption: Psoralen-mediated generation of singlet oxygen and cellular effects.

References

- 1. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Psoralen as a Photosensitizers for Photodynamic Therapy by Means of In Vitro Cherenkov Light - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. [Photogeneration of singlet oxygen by psoralens] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Singlet oxygen quantum yield of sulfur and selenium analogs of psoralen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Singlet Oxygen Quantum Yield Determination Using Chemical Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Singlet Oxygen Quantum Yield Determination Using Chemical Acceptors | Springer Nature Experiments [experiments.springernature.com]

- 9. Singlet oxygen phosphorescence imaging by superconducting single-photon detector and time-correlated single-photon counting [opg.optica.org]

- 10. Time-resolved investigations of singlet oxygen luminescence in vitro and in vivo [jbaier.de]

- 11. researchgate.net [researchgate.net]

- 12. par.nsf.gov [par.nsf.gov]

8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen: A Technical Guide to Mechanisms Beyond DNA Crosslinking

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen, a derivative of the naturally occurring furanocoumarin 8-methoxypsoralen (8-MOP), has been a cornerstone of photochemotherapy, particularly in Psoralen (B192213) + Ultraviolet A (PUVA) therapy for skin disorders like psoriasis and vitiligo.[1][2] The classical mechanism of action involves the UVA-induced formation of covalent crosslinks with DNA, leading to inhibition of cell proliferation and induction of apoptosis.[3][4] However, a growing body of evidence reveals that the biological activities of 8-MOP and its derivatives extend far beyond this singular mechanism. This technical guide provides an in-depth exploration of these alternative pathways, focusing on apoptosis induction, modulation of cellular signaling, immunomodulatory effects, and anti-inflammatory and antioxidant properties, independent of its photoactivation.

Induction of Apoptosis

Independent of UVA irradiation, 8-MOP has been demonstrated to induce apoptosis in various cancer cell lines, including human gastric and hepatocellular carcinoma cells.[1][5] This pro-apoptotic activity is orchestrated through multiple pathways.

p53-Dependent and Independent Apoptosis

In human gastric cancer cells (SNU1), 8-MOP treatment leads to G1-phase cell cycle arrest and subsequent apoptosis through the upregulation of the tumor suppressor protein p53 and activation of caspase-3.[1] Knockdown of p53 has been shown to abrogate this G1-arrest, confirming the pivotal role of p53 in this process.

Mitochondrial (Intrinsic) Apoptosis Pathway

In human hepatocellular carcinoma HepG2 cells, 8-MOP triggers the intrinsic apoptosis pathway.[5] This is characterized by an increased Bax/Bcl-2 ratio, which leads to a collapse of the mitochondrial membrane potential, and subsequent release of cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytoplasm and nucleus, respectively.[5]

Role of Reactive Oxygen Species (ROS)

The generation of reactive oxygen species (ROS) is a key event in 8-MOP-induced apoptosis.[5] In HepG2 cells, a significant increase in intracellular ROS is observed following 8-MOP treatment, and the eradication of this ROS significantly abolishes the apoptotic effects of the compound.[5]

Experimental Protocols: Apoptosis Assays

-

Cell Viability Assay (MTT): Cells are seeded in 96-well plates, treated with varying concentrations of 8-MOP for specified durations. MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is then added, and the resulting formazan (B1609692) crystals are dissolved in DMSO. Absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.[5]

-

Flow Cytometry for Apoptosis and Cell Cycle Analysis:

-

Apoptosis: Cells are treated with 8-MOP, harvested, and stained with Annexin V-FITC and Propidium Iodide (PI). The percentage of apoptotic cells (early and late) is quantified using a flow cytometer.[5]

-

Cell Cycle: Treated cells are fixed, stained with a DNA-intercalating dye like DAPI or PI, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

-

-

Western Blot Analysis for Apoptosis-Related Proteins: Protein lysates from treated cells are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key apoptotic proteins (e.g., p53, caspase-3, Bax, Bcl-2, cytochrome c, AIF), followed by incubation with secondary antibodies and chemiluminescent detection.[5]

-

Mitochondrial Membrane Potential (MMP) Assay: Treated cells are stained with a fluorescent dye like JC-1, which aggregates in healthy mitochondria (red fluorescence) and exists as monomers in the cytoplasm upon MMP collapse (green fluorescence). The change in fluorescence is measured by flow cytometry.[5]

-

Intracellular ROS Detection: Cells are treated with 8-MOP and then incubated with a ROS-sensitive fluorescent probe, such as DCFH-DA. The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a flow cytometer.[5]

Quantitative Data: 8-MOP Induced Apoptosis in Cancer Cells

| Cell Line | Concentration of 8-MOP | Duration of Treatment | Key Observations | Reference |

| SNU1 (Gastric Cancer) | 100, 200, 300 µM | 24 h | Dose-dependent G1-arrest and apoptosis. Upregulation of p53 and activation of caspase-3. | |

| HepG2 (Hepatocellular Carcinoma) | 25, 50, 100 µM | 48 h | Dose-dependent decrease in cell viability and increase in apoptosis rate (from 4.49% to 31.45%). Increased Bax/Bcl-2 ratio, collapsed MMP, and increased ROS generation. | [5] |

Modulation of Cellular Signaling Pathways

8-MOP exerts significant influence over several critical intracellular signaling cascades that are often dysregulated in disease states.

PI3K/Akt, ERK, and STAT3 Pathways

In the context of gastric cancer, the apoptotic and anti-metastatic effects of 8-MOP are associated with the inactivation of key signaling kinases, including phosphorylated PI3K, ERK2, and STAT3.[1] Similarly, in hepatocellular carcinoma, 8-MOP has been shown to drastically decrease the activation of the ERK1/2 pathway, which plays a role in its pro-apoptotic effects.[5]

NF-κB Pathway

8-MOP demonstrates anti-inflammatory properties by inhibiting the NF-κB pathway.[6] In a model of osteoarthritis, 8-MOP was found to suppress the phosphorylation of the NF-κB p65 subunit. This inhibitory effect is mediated, at least in part, through the upregulation of Sirtuin-1 (SIRT1).[6]

Experimental Protocols: Signaling Pathway Analysis

-

Western Blot for Phosphorylated Proteins: To assess the activation state of signaling pathways, Western blot analysis is performed on cell lysates using antibodies specific to the phosphorylated forms of target proteins (e.g., p-PI3K, p-ERK, p-STAT3, p-NF-κB p65). Total protein levels are also measured as a control.[6]

-

Dual-Luciferase Reporter Assay for NF-κB Activity: Cells are co-transfected with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene and a control plasmid. Following treatment with 8-MOP, the luciferase activity is measured to determine the transcriptional activity of NF-κB.[6]

Diagram of 8-MOP's Effect on Key Signaling Pathways

Caption: Signaling pathways modulated by 8-MOP.

Immunomodulatory Effects

8-MOP, particularly in combination with UVA, exhibits profound immunomodulatory activities, which are believed to contribute significantly to its therapeutic efficacy in immune-mediated diseases.

Modulation of Cytokine Production

8-MOP/UVA treatment can alter the cytokine profile of various immune cells, including T-lymphocytes, keratinocytes, and monocytes.[7] While many studies report a reduction in cytokine production, reflecting cellular damage, some findings indicate a more nuanced effect. For instance, 8-MOP/UVA can transiently augment the expression of Th1 cytokines like interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2), while reducing the expression of Th2 cytokines such as interleukin-4 (IL-4) and interleukin-10 (IL-10).[8] This suggests a Th1-skewing action that could be beneficial in Th2-mediated diseases.[8] Even without UVA, 8-MOP has been shown to inhibit the release of IL-4 and IL-13 from human basophils in a concentration-dependent manner.[9]

Effects on T-Lymphocyte Function

In vitro studies on human peripheral blood mononuclear cells have shown that 8-MOP can delay lymphocyte proliferation, IL-2 production, and IL-2 receptor expression when stimulated with phytohemagglutinin (PHA).[10] At suboptimal PHA concentrations, 8-MOP causes a sustained inhibition of these functions, which can be restored by the addition of exogenous IL-2.[10]

Experimental Protocols: Immunomodulation Assays

-

Cytokine Quantification (ELISA and qRT-PCR):

-

ELISA: Supernatants from treated cell cultures are collected, and the concentrations of specific cytokines (e.g., IFN-γ, IL-2, IL-4, IL-10) are measured using enzyme-linked immunosorbent assay (ELISA) kits.[6]

-

qRT-PCR: Total RNA is extracted from treated cells, reverse-transcribed to cDNA, and the expression levels of cytokine genes are quantified by real-time quantitative polymerase chain reaction (qRT-PCR) using specific primers.[6][8]

-

-

Lymphocyte Proliferation Assay: Peripheral blood mononuclear cells are stimulated with a mitogen (e.g., PHA) in the presence or absence of 8-MOP. Cell proliferation is assessed by measuring the incorporation of radiolabeled thymidine (B127349) (e.g., ³H-thymidine) or using dye-based assays.[10][11]

Quantitative Data: 8-MOP's Effect on Cytokine Release from Human Basophils

| Mediator | 8-MOP Concentration | % Inhibition (8-MOP alone) | % Inhibition (8-MOP + 5 J/cm² UVA) | Reference |

| Histamine | 500 ng/ml | ~40% | ~60% | [9] |

| LTC₄ | 500 ng/ml | ~35% | ~55% | [9] |

| IL-4 | 500 ng/ml | ~45% | ~70% | [9] |

| IL-13 | 500 ng/ml | ~50% | ~75% | [9] |

Anti-inflammatory and Antioxidant Roles

Recent studies have highlighted the anti-inflammatory and antioxidant capabilities of 8-MOP, particularly in the context of osteoarthritis.[6]

Attenuation of Inflammatory and Oxidative Stress Responses

In IL-1β-stimulated rat chondrocytes, 8-MOP has been shown to reduce the expression of inflammatory cytokines (IL-1β, IL-6, TNF-α) and mitigate oxidative stress by decreasing levels of malondialdehyde (MDA) and increasing the levels of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-PX).[6] These protective effects were also observed in an in vivo rat model of osteoarthritis.[6]

Activation of the AMPK/SIRT1 Pathway

The anti-inflammatory and antioxidant effects of 8-MOP in chondrocytes are linked to the activation of the AMPK/SIRT1 pathway.[6] 8-MOP promotes the phosphorylation of AMPKα and enhances the expression of SIRT1, which in turn inhibits the pro-inflammatory NF-κB pathway.[6]

Experimental Workflow for Investigating Anti-inflammatory Effects

Caption: Experimental workflow for in vitro anti-inflammatory studies.

Inhibition of Metastasis

Beyond its cytotoxic effects, 8-MOP has demonstrated anti-metastatic properties. In human gastric cancer cells, 8-MOP treatment decreases the expression of metastasis-related proteins, including Matrix Metalloproteinase-2 (MMP-2), MMP-9, and Snail.[1] This effect is independent of p53 status and correlates with a dose-dependent decrease in the wound healing, migration, and invasion ability of the cancer cells.

Experimental Protocols: Metastasis Assays

-

Wound Healing Assay: A scratch is made in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored and quantified in the presence or absence of 8-MOP.

-

Transwell Migration and Invasion Assays: Cells are seeded in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion). The number of cells that migrate or invade through the membrane to the lower chamber in response to a chemoattractant is quantified.

Cellular Binding Sites Independent of DNA

Early research has suggested that the biological effects of psoralens may not be solely dependent on their interaction with DNA. Specific, saturable, and high-affinity binding sites for 8-MOP have been identified on the surface and in the cytoplasm of various cell lines.[12][13] Scatchard analysis in HeLa cells revealed two classes of binding sites.[12][14] It has been hypothesized that the binding of psoralens to these receptors, followed by UVA activation, leads to alterations in cell surface membranes, including the phosphorylation of the epidermal growth factor (EGF) receptor, thereby disrupting normal growth factor signaling.[13][15]

The mechanism of action of this compound is multifaceted and extends well beyond its established role as a DNA crosslinking agent. Its ability to induce apoptosis, modulate critical cellular signaling pathways such as PI3K/Akt, ERK, and NF-κB, exert immunomodulatory effects by altering cytokine profiles, and inhibit cancer cell metastasis underscores its potential as a versatile therapeutic agent. These DNA-independent mechanisms are crucial for understanding its full therapeutic potential and for the development of new applications in oncology, immunology, and inflammatory diseases. Further research into these pathways will undoubtedly unveil new opportunities for drug development and combination therapies.

References

- 1. 8-Methoxypsoralen Induces Apoptosis by Upregulating p53 and Inhibits Metastasis by Downregulating MMP-2 and MMP-9 in Human Gastric Cancer Cells -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 2. 8-MOP (Methoxsalen): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. Beyond 8-methoxypsoralen as the photosensitizer for extracorporeal photopheresis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Psoralen-induced DNA interstrand cross-links block transcription and induce p53 in an ataxia-telangiectasia and rad3-related-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. 8-Methoxypsoralen has Anti-inflammatory and Antioxidant Roles in Osteoarthritis Through SIRT1/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of cytokine production by 8-methoxypsoralen and UVA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Treatment of T lymphocytes with 8-methoxypsoralen plus ultraviolet A induces transient but biologically active Th1-skewing cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 8-Methoxypsoralen and long-wave ultraviolet A inhibit the release of proinflammatory mediators and cytokines from human Fc epsilon RI+ cells: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evidence that 8-methoxypsoralen (8-MOP) is a T-lymphocyte immunomodulatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of 8-methoxypsoralen (8-MOP) and UVA on human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A possible mechanism of psoralen phototoxicity not involving direct interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanisms of Psoralen Action in the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Mechanisms of Psoralen Action in the Skin - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro anti-inflammatory activity of 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen

Disclaimer: This technical guide addresses the in vitro anti-inflammatory activity of psoralen (B192213) derivatives, with a focus on 8-hydroxypsoralen (xanthotoxol) and 8-methoxypsoralen. To date, no specific scientific literature detailing the in vitro anti-inflammatory properties of 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen could be identified. The following data and protocols are based on studies of structurally related psoralen compounds and are intended to provide a representative overview for researchers, scientists, and drug development professionals.

Psoralen and its derivatives are a class of naturally occurring furocoumarins that have demonstrated a range of biological activities, including anti-inflammatory effects.[1][2] These compounds have been investigated for their potential to modulate key inflammatory pathways, offering promising avenues for the development of new therapeutic agents. This guide summarizes the key findings on the in vitro anti-inflammatory effects of prominent psoralen derivatives, details the experimental methodologies used for their evaluation, and illustrates the underlying molecular mechanisms.

Data Presentation

The anti-inflammatory activity of psoralen derivatives has been quantified through various in vitro assays. The following tables summarize the inhibitory effects of 8-hydroxypsoralen (xanthotoxol) on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Table 1: Effect of 8-Hydroxypsoralen (Xanthotoxol) on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

| Concentration | Nitric Oxide (NO) Production Inhibition | Prostaglandin E2 (PGE2) Production Inhibition |

| 62.5 µM | Data not specified | Significant Inhibition |

| 125 µM | Significant Inhibition | Significant Inhibition |

| 250 µM | Significant Inhibition | 93.24% reduction compared to LPS-only group[1] |

Table 2: Effect of 8-Hydroxypsoralen (Xanthotoxol) on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

| Concentration | IL-1β Production | IL-6 Production | TNF-α Production |

| 62.5 µM | Concentration-dependent inhibition | Concentration-dependent inhibition | No significant effect |

| 125 µM | Concentration-dependent inhibition | Concentration-dependent inhibition | No significant effect |

| 250 µM | Concentration-dependent inhibition | Concentration-dependent inhibition | No significant effect |

Note: The studies reviewed indicate a concentration-dependent inhibition but do not always provide specific percentage inhibition values at each concentration for all mediators.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the anti-inflammatory activity of psoralen derivatives.

1. Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin.[1]

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment Protocol: RAW 264.7 cells are seeded in appropriate well plates and allowed to adhere for 24 hours.[1] Subsequently, the cells are pre-treated with various concentrations of the psoralen derivative (e.g., 62.5, 125, and 250 µM for xanthotoxol) for a specified period before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[1]

2. Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

RAW 264.7 cells are seeded in a 96-well plate and treated with the test compound and LPS as described above.[1]

-

After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plate is incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

The formazan crystals are dissolved using a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO).[1]

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

-

3. Nitric Oxide (NO) Production Assay (Griess Test)

-

Principle: This assay measures the concentration of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

-

Procedure:

-

RAW 264.7 cells are cultured and treated in a 24-well plate.[1]

-

After 24 hours of incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) in a 96-well plate.[1]

-

The mixture is incubated at room temperature to allow for a colorimetric reaction to occur.

-

The absorbance is measured at 540 nm.[1] The concentration of nitrite is determined using a standard curve of sodium nitrite.

-

4. Prostaglandin E2 (PGE2) and Cytokine (IL-1β, IL-6, TNF-α) Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific proteins, such as PGE2 and cytokines, in the cell culture supernatant.

-

Procedure:

-

Supernatants from treated and untreated RAW 264.7 cells are collected.[1]

-

Commercially available ELISA kits for PGE2, IL-1β, IL-6, and TNF-α are used according to the manufacturer's instructions.[1]

-

The absorbance is measured using a microplate reader, and the concentrations of the inflammatory mediators are calculated based on a standard curve.

-

5. Western Blot Analysis for Protein Expression

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways, such as iNOS, COX-2, and phosphorylated components of the MAPK and NF-κB pathways.

-

Procedure:

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., iNOS, COX-2, phospho-p38, phospho-JNK, phospho-IκBα, p65).[3][4]

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

-

Mandatory Visualizations

The following diagrams illustrate the general experimental workflow for assessing in vitro anti-inflammatory activity and the key signaling pathways modulated by psoralen derivatives.

Caption: General experimental workflow for in vitro anti-inflammatory screening.

Caption: Psoralen derivatives inhibit MAPK and NF-κB signaling pathways.

Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways

Studies on psoralen derivatives like 8-hydroxypsoralen (xanthotoxol) have elucidated their anti-inflammatory mechanism, which primarily involves the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][3][4]

In response to inflammatory stimuli such as LPS, macrophages activate these pathways, leading to the production of pro-inflammatory mediators.[2]

-

NF-κB Pathway: LPS stimulation typically leads to the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα).[5] This releases the NF-κB (p65) dimer, allowing it to translocate from the cytoplasm to the nucleus.[1] In the nucleus, NF-κB acts as a transcription factor, upregulating the expression of genes encoding pro-inflammatory proteins like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.[1] Psoralen derivatives have been shown to inhibit the phosphorylation of IκBα, thereby preventing its degradation and sequestering NF-κB in the cytoplasm, which in turn suppresses the expression of inflammatory genes.[3][4]

-

MAPK Pathway: The MAPK family, including p38 MAPK and c-Jun N-terminal kinase (JNK), are key regulators of inflammatory processes.[6] Upon LPS stimulation, these kinases are phosphorylated and activated, leading to the activation of downstream transcription factors such as AP-1.[6] This contributes to the expression of inflammatory mediators. Xanthotoxol has been observed to suppress the LPS-stimulated phosphorylation of p38 and JNK in RAW 264.7 cells, indicating that its anti-inflammatory effects are also mediated through the inhibition of the MAPK pathway.[3][4]

By targeting these critical signaling pathways, psoralen derivatives effectively reduce the production of NO, PGE2, IL-1β, and IL-6, demonstrating their potential as anti-inflammatory agents.[1]

References

- 1. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transcriptional profiling of the LPS induced NF-κB response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8-Methoxypsoralen has Anti-inflammatory and Antioxidant Roles in Osteoarthritis Through SIRT1/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. synapse.koreamed.org [synapse.koreamed.org]

Screening of Novel Furanocoumarins for Antiproliferative Effects: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and key findings in the screening of novel furanocoumarins for their antiproliferative effects. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to design, execute, and interpret experiments in this promising area of cancer research. Furanocoumarins, a class of naturally occurring compounds, have demonstrated significant potential as anticancer agents by modulating various signaling pathways and inducing cell cycle arrest and apoptosis in cancer cells.[1][2][3]

Quantitative Analysis of Antiproliferative Activity

A critical step in the evaluation of novel furanocoumarins is the quantitative assessment of their ability to inhibit cancer cell proliferation. This is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. The following tables summarize the reported IC50 values for several furanocoumarins against a variety of human cancer cell lines.

Table 1: Antiproliferative Activity (IC50) of Imperatorin

| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| HT-29 | Colon Cancer | 78 | [4] |

| HepG2 | Liver Cancer | Varies by study | [3] |

| SGC-7901 | Gastric Adenocarcinoma | Varies by study | [1] |

| TE671 | Rhabdomyosarcoma | 111.2 | [5] |

| RK33 | Larynx Cancer | 67.8 | [5] |

Table 2: Antiproliferative Activity (IC50) of Bergapten

| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Saos-2 | Osteosarcoma | 40.05 | [6] |

| HT-29 | Colon Cancer | 332.4 | [6] |

| SW680 | Colon Cancer | 354.5 | [6] |

| HOS | Osteosarcoma | 257.5 | [6] |

| RPMI8226 | Multiple Myeloma | 1272 | [6] |

| U266 | Multiple Myeloma | 1190 | [6] |

| MK-1 | Gastric Cancer | 193.0 | [6] |

| HeLa | Cervical Cancer | 43.5 | [6] |

| BCPAP | Papillary Thyroid Cancer | 10 and 15 (dose-dependent inhibition) | [7] |

| DLD-1 | Colorectal Cancer | 30 and 50 (dose-dependent viability decrease) | [8] |

| LoVo | Colorectal Cancer | 30 and 50 (dose-dependent viability decrease) | [8] |

Table 3: Antiproliferative Activity (IC50) of Psoralen (B192213) and its Derivatives

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| 4,4',8-trimethylpsoralen | HL60 | Leukemia | 6.6 | |

| Psoralen | T47-D | Breast Cancer | >100 | [9] |

| 4-bromobenzyl amide derivative of psoralen (3c) | T47-D | Breast Cancer | 10.14 | [9] |

| Furanylamide derivative of psoralen (3g) (with UVA) | SK-BR-3 | Breast Cancer | 2.71 | [9] |

| Psoralen | MCF-7 | Breast Cancer | Varies with treatment duration | [10][11] |

| Psoralen | MDA-MB-231 | Breast Cancer | Varies with treatment duration | [10][11] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validity of research findings. This section provides methodologies for key assays used in the screening of furanocoumarins for antiproliferative effects.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Furanocoumarin stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS solution)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.

-

Compound Treatment: Prepare serial dilutions of the furanocoumarin compounds in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the furanocoumarin) and a blank control (medium only).

-

Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: After the 4-hour incubation, carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the cells after treatment with the furanocoumarin for the specified duration. For adherent cells, use trypsin-EDTA to detach them from the culture flask.

-

Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

-

Treated and untreated cancer cells

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Harvesting and Fixation: Harvest the cells and wash them once with cold PBS. Resuspend the cell pellet in 1 mL of cold PBS and add the cell suspension dropwise into 9 mL of cold 70% ethanol while vortexing. Fix the cells overnight at -20°C.

-

Washing and RNase Treatment: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 1 mL of PBS containing 100 µg/mL of RNase A and incubate at 37°C for 30 minutes.

-

PI Staining: Add 50 µg/mL of Propidium Iodide to the cell suspension and incubate for 15-30 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined using appropriate software.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the antiproliferative effects of furanocoumarins is essential for a deeper understanding of their mechanisms of action. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Caption: Experimental workflow for screening novel furanocoumarins.

Caption: Imperatorin-mediated inhibition of the PI3K/Akt signaling pathway.[12][13][14]

Caption: Psoralen-induced G1 cell cycle arrest via modulation of the Wnt/β-catenin pathway.[10][11][15]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Imperatorin exhibits anticancer activities in human colon cancer cells via the caspase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Imperatorin as a Promising Chemotherapeutic Agent against Human Larynx Cancer and Rhabdomyosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of the Biological Effect of Non-UV-Activated Bergapten on Selected Human Tumor Cells and the Insight into the Molecular Mechanism of Its Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bergapten attenuates human papillary thyroid cancer cell proliferation by triggering apoptosis and the GSK-3β, P13K and AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bergapten induces G1 arrest and pro-apoptotic cascade in colorectal cancer cells associating with p53/p21/PTEN axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel psoralen derivatives as anti-breast cancer agents and their light-activated cytotoxicity against HER2 positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Psoralen induced cell cycle arrest by modulating Wnt/β-catenin pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Imperatorin induces autophagy and G0/G1 phase arrest via PTEN-PI3K-AKT-mTOR/p21 signaling pathway in human osteosarcoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. Imperatorin efficiently blocks TNF-α-mediated activation of ROS/PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [PDF] Psoralen induced cell cycle arrest by modulating Wnt/β-catenin pathway in breast cancer cells | Semantic Scholar [semanticscholar.org]

8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen: A Molecular Probe for Elucidating DNA Structure and Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Psoralens, a class of naturally occurring furocoumarins, have long been recognized for their unique photoreactive properties and their ability to covalently bind to DNA upon activation by ultraviolet A (UVA) light. This interaction has been harnessed for therapeutic applications, most notably in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis. Beyond its clinical utility, the specific and quantifiable nature of the psoralen-DNA interaction makes these molecules powerful tools for probing DNA structure, replication, and repair. This technical guide focuses on 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen, a derivative of the psoralen (B192213) core structure, as a molecular probe. While specific experimental data for this particular derivative is limited, this guide will provide a comprehensive overview of the principles of using 8-substituted psoralens for DNA analysis, drawing on established knowledge of closely related and well-studied analogs such as 8-methoxypsoralen (8-MOP). We will detail the synthesis, mechanism of action, experimental protocols for its use in DNA footprinting and cross-linking studies, and the cellular signaling pathways elicited by the DNA adducts formed.

Introduction to Psoralens as DNA Probes

Psoralens are planar, tricyclic compounds that intercalate into the DNA double helix, positioning themselves between base pairs. Upon exposure to long-wave UVA radiation (320-400 nm), an excited state of the psoralen molecule is formed, which can then react with adjacent pyrimidine (B1678525) bases, primarily thymine (B56734), to form covalent adducts. This photoreaction can result in two main types of lesions: monoadducts, where the psoralen is attached to a single DNA strand, and interstrand cross-links (ICLs), where the psoralen molecule bridges the two complementary strands of the DNA helix.

The formation of these adducts is not random; psoralens show a preference for intercalating at 5'-AT-3' sites. This sequence specificity, combined with the ability to control the reaction with light, makes psoralens invaluable as molecular probes. The bulky side chain at the 8-position of the psoralen core, such as the 7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy group, can influence the molecule's solubility, membrane permeability, and DNA binding affinity, offering opportunities to fine-tune its properties as a probe.

Synthesis of this compound

The synthesis of 8-alkoxypsoralen derivatives generally starts from xanthotoxol (B1684193) (8-hydroxypsoralen), which can be isolated from natural sources or synthesized. The desired alkoxy side chain is then introduced via a Williamson ether synthesis.

Proposed Synthesis Protocol:

-

Starting Material: Xanthotoxol (8-hydroxypsoralen).

-

Alkylation: The hydroxyl group of xanthotoxol is deprotonated with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or acetone.

-

Side Chain Introduction: The resulting phenoxide is then reacted with a suitable alkylating agent containing the desired side chain. For this compound, the alkylating agent would be a halide or tosylate derivative of 7-hydroxy-3,7-dimethyl-2,5-octadienol.

-

Purification: The final product is purified using standard chromatographic techniques, such as column chromatography on silica (B1680970) gel.

A general synthetic scheme for 8-alkoxypsoralen derivatives is presented below.

Caption: Proposed synthesis of this compound.

Mechanism of Action: DNA Intercalation and Photoadduct Formation

The interaction of this compound with DNA is a two-step process:

-

Intercalation (Dark Binding): In the absence of light, the planar psoralen moiety non-covalently intercalates into the DNA double helix. This process is driven by hydrophobic and van der Waals interactions between the psoralen ring system and the DNA base pairs. The bulky, flexible side chain at the 8-position likely resides in the major or minor groove of the DNA and can influence the binding affinity and orientation of the intercalated psoralen.

-

Photobinding (Covalent Adduct Formation): Upon irradiation with UVA light, the intercalated psoralen absorbs a photon, promoting it to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. This excited triplet state is highly reactive and can undergo a [2+2] cycloaddition reaction with the 5,6-double bond of an adjacent thymine base. This results in the formation of a furan-side monoadduct. Absorption of a second photon by the furan-side monoadduct can lead to a second cycloaddition reaction between the pyrone-side of the psoralen and a thymine on the complementary DNA strand, resulting in an interstrand cross-link (ICL).

Caption: Mechanism of psoralen-DNA photoadduct formation.

Quantitative Data on Psoralen-DNA Interactions

Table 1: DNA Binding and Photoreactivity of Psoralen Derivatives

| Psoralen Derivative | Dissociation Constant (Kd) (M) | Reaction Quantum Yield (Φ) | Reference |

| 8-Methoxypsoralen (8-MOP) | 1.4 x 10-3 | 0.04 | [1] |

| 4,5',8-Trimethylpsoralen (TMP) | - | 0.4 | [2] |

| 5-Methoxypsoralen (5-MOP) | 3.5 x 10-4 | - |

Note: The dissociation constant and quantum yield are dependent on experimental conditions such as solvent, temperature, and DNA sequence.

Table 2: Yield of DNA Adducts Induced by Psoralen Derivatives and UVA Irradiation

| Psoralen Derivative | UVA Dose (J/cm²) | Monoadducts (per 10⁶ nucleotides) | Interstrand Cross-links (per 10³ nucleotides) | Reference |

| 8-Methoxypsoralen (8-MOP) | 0.5 - 10.0 | 7.6 - 51 | - | [3] |

| Amotosalen (S-59) | 0.5 - 10.0 | 22 - 215 | 3.9 - 12.8 | [3] |

Note: The relative amounts of monoadducts and ICLs can be modulated by the duration and intensity of UVA irradiation.

Experimental Protocols

The use of this compound as a molecular probe involves several key experimental techniques.

DNA Footprinting

Psoralen footprinting can be used to identify regions of DNA that are protected from psoralen intercalation and photobinding, for example, by DNA-binding proteins.

Protocol:

-

Incubation: Incubate the DNA of interest with the protein or ligand being studied to allow for complex formation.

-

Psoralen Addition: Add this compound to the mixture and allow it to intercalate into the DNA.

-

UVA Irradiation: Expose the sample to a controlled dose of UVA light to induce photoadduct formation.

-

DNA Purification: Purify the DNA to remove the protein and unbound psoralen.

-

Analysis: The sites of psoralen adduct formation can be mapped using various techniques, such as primer extension analysis or by using restriction enzymes that are blocked by the presence of a psoralen adduct. The "footprint" of the bound protein will appear as a region of DNA with reduced or no psoralen modification.

DNA Cross-linking Assays

These assays are used to quantify the formation of interstrand cross-links.

Protocol:

-

Treatment: Treat cells or isolated DNA with this compound and irradiate with UVA light.

-

DNA Isolation and Denaturation: Isolate the genomic DNA and denature it using heat or alkaline conditions.

-

Separation: Separate the single-stranded and double-stranded (cross-linked) DNA using techniques such as gel electrophoresis or chromatography.

-

Quantification: The amount of cross-linked DNA can be quantified by various methods, including fluorescence detection if a fluorescently tagged psoralen is used, or by quantitative PCR.

Fluorescence Spectroscopy

The intrinsic fluorescence of the psoralen moiety can be used to study its interaction with DNA.

Protocol:

-

Sample Preparation: Prepare solutions of this compound in a suitable buffer.

-

Titration: Titrate the psoralen solution with increasing concentrations of DNA.

-

Fluorescence Measurement: Record the fluorescence emission spectrum of the psoralen at each DNA concentration.

-

Data Analysis: The quenching or enhancement of the psoralen fluorescence upon binding to DNA can be used to determine the binding constant (Kd) and stoichiometry of the interaction.[2]

Quantitative Analysis of DNA Adducts by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of psoralen-DNA adducts.

Protocol:

-

DNA Isolation and Digestion: Isolate genomic DNA from cells treated with the psoralen derivative and UVA light. Digest the DNA to individual nucleosides or short oligonucleotides using a cocktail of enzymes (e.g., nuclease P1, phosphodiesterases, and alkaline phosphatase).[4]

-

LC Separation: Separate the digested DNA components using reverse-phase high-performance liquid chromatography (HPLC).

-

MS/MS Detection: Detect and quantify the specific psoralen-DNA adducts using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Stable isotope-labeled internal standards are typically used for accurate quantification.[4]

Caption: Workflow for LC-MS/MS analysis of psoralen-DNA adducts.

Cellular Signaling Pathways Triggered by Psoralen-DNA Adducts

The formation of psoralen-DNA adducts, particularly ICLs, represents a significant challenge to the cell's machinery for DNA replication and transcription. This damage triggers a complex network of cellular responses aimed at repairing the lesion and maintaining genomic integrity.

DNA Damage Response and Cell Cycle Arrest

Psoralen-induced ICLs are potent activators of the DNA Damage Response (DDR). The stalled replication forks and transcription complexes at the site of the ICL are recognized by sensor proteins, leading to the activation of checkpoint kinases such as ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated). These kinases phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53, leading to cell cycle arrest, typically in the G2/M phase, to allow time for DNA repair.[5]

DNA Repair Pathways

The primary pathway for the repair of psoralen-induced ICLs in mammalian cells is the Fanconi Anemia (FA) pathway. This intricate pathway involves a core complex of proteins that recognizes the ICL and initiates a series of events, including nucleolytic incisions on either side of the cross-link, translesion synthesis to bypass the lesion, and homologous recombination to restore the original DNA sequence.

In addition to the FA pathway, components of the Nucleotide Excision Repair (NER) and Base Excision Repair (BER) pathways have also been implicated in the processing of psoralen-DNA adducts, particularly monoadducts.[6]

Caption: Cellular response to psoralen-induced DNA interstrand cross-links.

Conclusion

This compound, as a representative of the 8-alkoxypsoralen family, holds significant potential as a molecular probe for investigating the intricate structures and functions of DNA. By leveraging its ability to form light-inducible covalent adducts with DNA, researchers can gain valuable insights into protein-DNA interactions, DNA topology, and the cellular mechanisms of DNA repair. While further studies are needed to fully characterize the specific properties of this derivative, the established methodologies and the wealth of knowledge from related psoralen compounds provide a solid foundation for its application in molecular biology and drug development. The ability to synthesize a variety of 8-substituted psoralens with tailored properties will undoubtedly continue to expand the utility of this versatile class of molecules in unraveling the complexities of the genome.

References

- 1. Psoralen | C11H6O3 | CID 6199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NEIL1 Responds and Binds to Psoralen-induced DNA Interstrand Crosslinks - PMC [pmc.ncbi.nlm.nih.gov]

Introduction

Psoralens are a class of naturally occurring organic compounds known as linear furanocoumarins.[1] Structurally, they are derivatives of coumarin (B35378) with a fused furan (B31954) ring.[1] These phytochemicals are produced by plants as a defense mechanism and are well-known for their photosensitizing properties, which are activated by exposure to ultraviolet A (UVA) radiation.[1] This photoactivity is the basis for their extensive use in photochemotherapy, commonly known as PUVA (Psoralen + UVA), for treating various skin disorders like psoriasis, vitiligo, and eczema.[1][2][3] This guide provides a comprehensive overview of the natural sources, traditional uses, mechanisms of action, and key experimental protocols related to psoralen (B192213) and its derivatives for researchers and drug development professionals.

Natural Sources of Psoralen-Related Compounds

Psoralens and related furanocoumarins are found in a variety of plant families. The most notable of these are the Apiaceae, Fabaceae, Moraceae, and Rutaceae families.[4]

-

Fabaceae (Legume Family): The most significant source in this family is Psoralea corylifolia L. (Babchi), whose seeds contain high concentrations of psoralen and its isomer, isopsoralen (angelicin).[1][5] This plant is a cornerstone of traditional medicine in China and India.[5][6]

-

Moraceae (Fig Family): Ficus carica (the common fig) is one of the most abundant natural sources of psoralens.[1][7] The compound is present in the fruit and leaves.

-

Apiaceae (Carrot or Parsley Family): This family includes many common vegetables and spices that contain psoralens, though often in smaller quantities than the sources mentioned above.[8][9] Examples include celery (Apium graveolens), parsnip (Pastinaca sativa), parsley (Petroselinum crispum), and fennel (Foeniculum vulgare).[1][10][11] Other plants in this family, like Ammi majus (Bishop's Weed), are also historically recognized sources.[7][11]

-

Rutaceae (Citrus Family): All citrus fruits contain psoralens to some extent.[1] Bergamot oil, in particular, is a known source of the psoralen derivative bergapten.[1] The plant Ruta graveolens (common rue) is another member of this family rich in furanocoumarins.[12][13]

Quantitative Analysis of Psoralen Content

The concentration of psoralens can vary significantly based on the plant species, the specific part of the plant, growing conditions, and the extraction method used. High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of these compounds.[14][15]

| Plant Species | Plant Part | Compound | Concentration | Reference |

| Psoralea corylifolia | Seeds | Psoralen | 7.8 mg/g | [15] |

| Psoralea corylifolia | Seeds | Angelicin (B190584) | 2.3 mg/g | [15] |

| Psoralea corylifolia | Brown Seeds (in vivo) | Psoralen | 3038 µg/g (fresh weight) | [14][16] |

| Psoralea corylifolia | Cotyledon-derived Callus | Psoralen | 2601.8 µg/g (fresh weight) | [14][16] |

| Psoralea corylifolia | In vitro derived shoots | Psoralen | 572.3 µg/g (fresh weight) | [16] |

Ethnobotanical Uses

The use of psoralen-containing plants for medicinal purposes dates back thousands of years, particularly for treating skin ailments.[11][17]

-

Psoralea corylifolia (Babchi/Bakuchi): In traditional Unani, Ayurveda, and Chinese medicine, the seeds of P. corylifolia have been used for centuries to treat various skin diseases, including leucoderma (vitiligo), psoriasis, and leprosy.[5][18][19] It is also traditionally used for its anti-inflammatory, antioxidant, and antibacterial properties.[5][18] Ointments containing powdered seeds have been developed for vitiligo treatment based on this traditional knowledge.[20] The roots are used for dental issues and to promote bone calcification.[19]

-

Ficus carica (Fig): The common fig has been used in traditional medicine to treat a wide range of conditions.[21] Its fruit and leaves have been applied for skin problems like warts and infections.[22][23] It has also been used as an anti-inflammatory, antispasmodic, and as a remedy for gastrointestinal and respiratory disorders.[21] The fruit's juice, sometimes mixed with honey, is used for hemorrhage.[21]

-

Ammi majus (Bishop's Weed): Dating back to ancient Egypt and India (around 1200 BCE), herbalists would boil plants like Ammi majus to create remedies for vitiligo.[11] The preparation was applied to the skin or ingested before the patient was exposed to sunlight to activate the compounds.[11]

-

Apiaceae and Rutaceae Family Plants: Various plants from these families, such as celery, parsley, and rue, have been used in traditional systems for treating digestive, respiratory, and inflammatory issues.[13][24][25] However, it is also well-documented that contact with some of these plants, like giant hogweed and parsnip, followed by sun exposure can cause phytophotodermatitis, a severe skin inflammation, due to their high furanocoumarin content.[9]

Mechanisms of Action & Signaling Pathways

The therapeutic effects of psoralens are primarily linked to their photoactivation by UVA light. The combination therapy is known as PUVA.[2]

PUVA Therapy and DNA Interaction

The primary mechanism of PUVA therapy involves the intercalation of psoralen molecules into the DNA of cells.[1] Upon exposure to UVA radiation (320–400 nm), the psoralen becomes energized and forms covalent bonds with pyrimidine (B1678525) bases (preferentially thymine).[1][26] This can result in the formation of monoadducts and, with further photoactivation, interstrand cross-links (ICLs) between the two DNA strands.[1] This process inhibits DNA replication and cell proliferation, ultimately inducing apoptosis (programmed cell death).[1][17] This antiproliferative effect is particularly effective in treating hyperproliferative skin disorders like psoriasis.[1][2]

Caption: The mechanism of PUVA therapy on cellular DNA.

Interaction with Epidermal Growth Factor (EGF) Receptor

Beyond direct DNA damage, evidence suggests that photoactivated psoralens have other cellular targets.[27] Research has shown that PUVA can inhibit the binding of Epidermal Growth Factor (EGF) to its receptor (EGFR) on the cell surface.[27] EGF binding is crucial for stimulating the intrinsic tyrosine kinase activity of the receptor, which initiates signaling cascades that promote cell proliferation.[27] By inhibiting EGF binding, photoactivated psoralens can suppress these growth signals, contributing to their antiproliferative effects.[27] This action appears to be mediated by a specific, high-affinity psoralen receptor protein found in the membrane and cytoplasm of responsive cells.[27]

Caption: Inhibition of the EGF receptor signaling pathway by photoactivated psoralen.

Biosynthesis of Psoralens

Psoralens are synthesized in plants via the shikimate pathway, with umbelliferone (B1683723) serving as a key intermediate precursor for both linear (psoralen-type) and angular (angelicin-type) furanocoumarins.[4][28] The pathway from umbelliferone to psoralen involves several enzymatic steps catalyzed by cytochrome P450-dependent monooxygenases.[4]

Caption: Simplified biosynthesis pathway of psoralen from the shikimate pathway.

Experimental Protocols

The isolation and analysis of psoralens from natural sources require standardized methodologies to ensure reproducibility and accuracy.

General Workflow for Psoralen Isolation

The isolation of psoralens typically involves solvent extraction, followed by fractionation and purification steps to isolate the compounds of interest from the crude extract.[4]

References

- 1. Psoralen - Wikipedia [en.wikipedia.org]

- 2. How Do Psoralens Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 3. Psoralens to Treat Psoriasis [webmd.com]

- 4. benchchem.com [benchchem.com]

- 5. botanyjournals.com [botanyjournals.com]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. Psoralen – Remedius Pharma Private Limited [remediuspharma.com]

- 8. herbs2000.com [herbs2000.com]

- 9. Apiaceae - Wikipedia [en.wikipedia.org]

- 10. naturopathicce.com [naturopathicce.com]

- 11. naturespharmacy.substack.com [naturespharmacy.substack.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Quantitative determination of psoralen and angelicin from some medicinal herbs by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jddtonline.info [jddtonline.info]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | A review of Psoralea corylifolia L.: a valuable plant with profound biological significance [frontiersin.org]

- 21. Ficus carica L. (Moraceae): Phytochemistry, Traditional Uses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. skinethix.com [skinethix.com]

- 23. sid.ir [sid.ir]

- 24. researchgate.net [researchgate.net]

- 25. Ethnobotanical knowledge of Apiaceae family in Iran: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. m.youtube.com [m.youtube.com]

- 27. Mechanisms of Psoralen Action in the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen Analogues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen analogues. Psoralens are a class of naturally occurring compounds known for their photosensitizing properties and have been utilized in photochemotherapy for skin disorders like psoriasis and vitiligo. The derivatization of the psoralen (B192213) scaffold, particularly at the 8-position, offers a promising avenue for developing novel therapeutic agents with potentially enhanced efficacy and selectivity.

This document outlines a detailed protocol for the synthesis of the target analogues, starting from the readily available precursor, xanthotoxol (B1684193) (8-hydroxypsoralen). Furthermore, it provides methodologies for evaluating the biological activity of these synthesized compounds, including cytotoxicity and phototoxicity assays, and discusses their potential modulation of key inflammatory signaling pathways.

I. Synthesis of this compound Analogues

The synthesis of 8-alkoxypsoralen derivatives is most commonly achieved through a Williamson ether synthesis. This method involves the reaction of an alkoxide with a suitable alkyl halide. In this protocol, the synthesis of the target compound, this compound, is proposed via the reaction of xanthotoxol with a halo-derivative of 7-hydroxy-3,7-dimethyl-2,5-octadiene.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 7-chloro-3,7-dimethyl-2,5-octadiene (Side-Chain Precursor)

This protocol describes a plausible synthesis of the required chlorinated side-chain from the commercially available monoterpenoid, geraniol (B1671447).

-